![molecular formula C20H24N4O4 B2929247 1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide CAS No. 1798542-66-1](/img/structure/B2929247.png)

1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

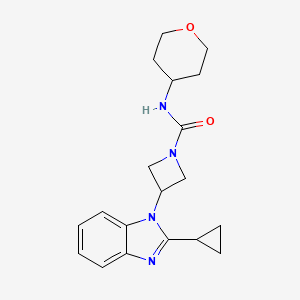

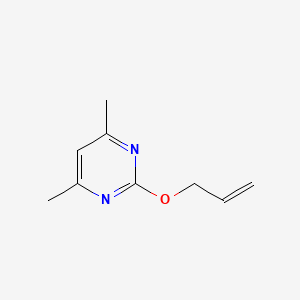

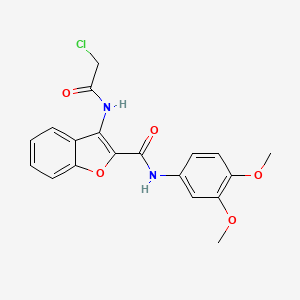

The compound “1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a pyrazole ring, and a piperidine ring .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . One approach involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . The acyl chloride is then added to an excess of piperidine . Another method involves using 2,3-dihydroxybenzoic acid as the initial material . The synthesis process includes alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The structure is characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin ring, a pyrazole ring, and a piperidine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include bromation, formation of the 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and formation of an acetyl chloride . These reactions are part of the synthesis process and contribute to the formation of the final compound .Applications De Recherche Scientifique

Molecular Interaction and Pharmacophore Models

- The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been studied for its potent and selective antagonism of the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, distinct conformations and their roles in receptor binding and activity were explored. This study contributes to understanding the structural requirements for cannabinoid receptor antagonists, potentially guiding the design of new therapeutic agents (Shim et al., 2002).

Antimicrobial Activity of Pyrazole Derivatives

- A series of N-acetyl pyrazole-1-carboxamides showed antimicrobial activity, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents. This research indicates the versatility of pyrazole compounds in therapeutic applications, potentially including the compound (Sharshira & Hamada, 2011).

Anti-Inflammatory and Analgesic Agents

- Novel compounds derived from visnaginone and khellinone, including benzodifuran-2-carboxamides, have shown significant anti-inflammatory and analgesic activities. These findings suggest the potential of structurally related compounds for developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Synthesis and Characterization of Novel Compounds

- The synthesis and characterization of various pyrazole and pyrazolopyrimidine derivatives, demonstrating a wide range of chemical modifications possible within this class of compounds. Such research underlines the significance of structural diversity in medicinal chemistry and drug development (Karthikeyan et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules

Mode of Action

Similar compounds have been shown to exhibit blue emission in organic light-emitting devices (oleds) due to a process called triplet–triplet annihilation (tta) . This process involves the up-conversion of triplets to singlets .

Biochemical Pathways

The compound’s role in the electroluminescent process in oleds suggests it may influence pathways related to light emission .

Result of Action

Similar compounds have been shown to contribute to the efficient device performance of oleds, exhibiting blue emission with high luminance, power efficiency, external quantum efficiency, and current efficiency .

Propriétés

IUPAC Name |

1-acetyl-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-14(25)23-8-6-15(7-9-23)20(26)22-16-10-21-24(11-16)12-17-13-27-18-4-2-3-5-19(18)28-17/h2-5,10-11,15,17H,6-9,12-13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALMLXCSGZXALI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2929165.png)

![6-Chloro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2929166.png)

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2929180.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2929184.png)

![2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2929187.png)